molecular formula C6H15NO2 B3231156 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol CAS No. 1314909-42-6

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol

Cat. No.: B3231156
CAS No.: 1314909-42-6
M. Wt: 133.19 g/mol
InChI Key: GCTTZFAXTLTTOR-UHFFFAOYSA-N
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Description

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H15NO2. It is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH). This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C4H9NO+C2H4OC6H15NO2\text{C}_4\text{H}_9\text{NO} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_{15}\text{NO}_2 C4​H9​NO+C2​H4​O→C6​H15​NO2​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of biochemical pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: Similar structure but lacks the ethoxy group.

    2-Amino-2-methyl-1-propanol: Similar structure but with different functional group positioning.

    2-Hydroxyisobutylamine: Similar structure but with different functional groups.

Uniqueness

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(1-amino-2-methylpropan-2-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,5-7)9-4-3-8/h8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTTZFAXTLTTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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